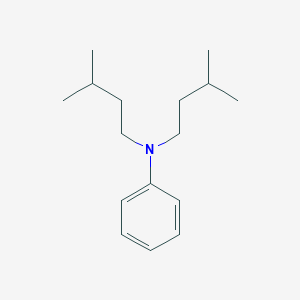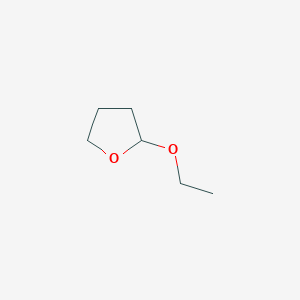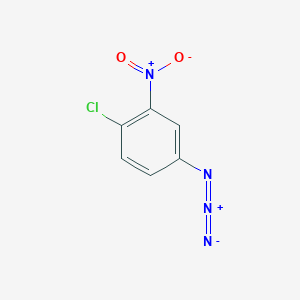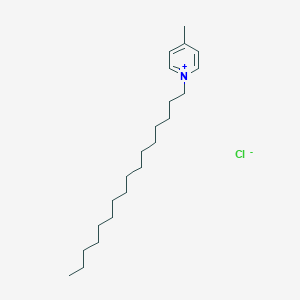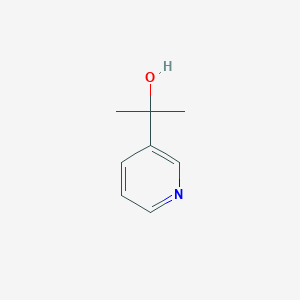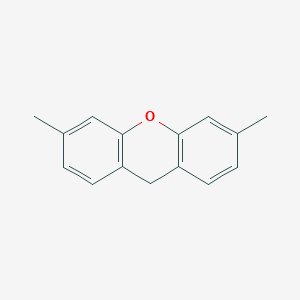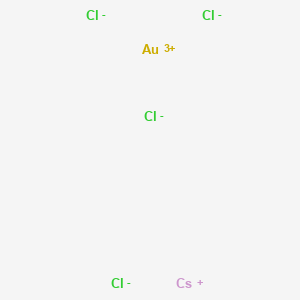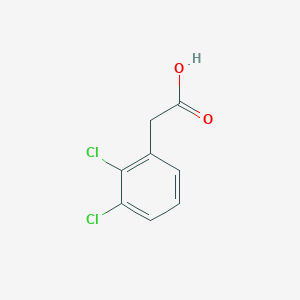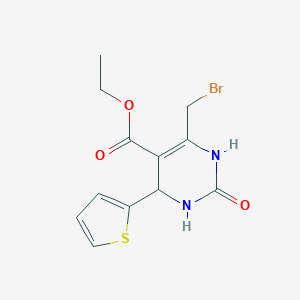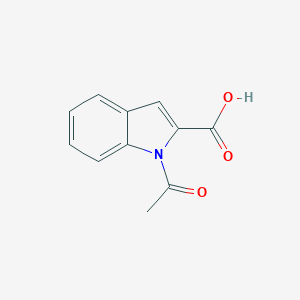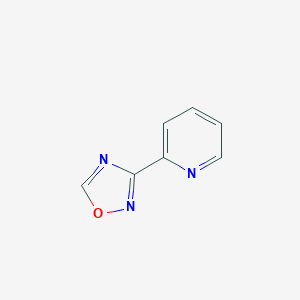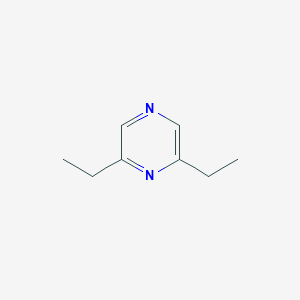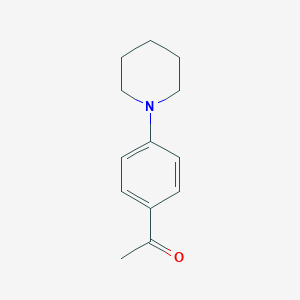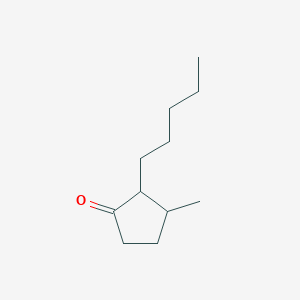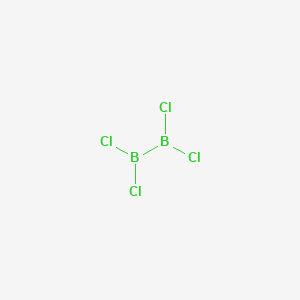
Diboron tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diboron tetrachloride, also known as B2Cl4, is a compound composed of two boron atoms and four chlorine atoms. This chemical compound is widely used in scientific research, particularly in the field of organic synthesis. Diboron tetrachloride is a highly reactive compound and is known for its ability to participate in various chemical reactions.
Wirkmechanismus
Diboron tetrachloride is a highly reactive compound and participates in various chemical reactions. It is known to react with a wide range of nucleophiles, including oxygen, nitrogen, and sulfur. The mechanism of action of diboron tetrachloride in organic synthesis involves the formation of a boron-oxygen or boron-nitrogen bond, which can then be used to form a carbon-carbon bond. This mechanism has been extensively studied and has led to the development of many new synthetic methods.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of diboron tetrachloride. However, it is known to be a highly reactive compound and can potentially cause harm if not handled properly. It is important to use proper safety precautions when working with diboron tetrachloride, including wearing appropriate personal protective equipment and working in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
Diboron tetrachloride has several advantages for lab experiments. It is a highly reactive compound and can participate in a wide range of chemical reactions. It is also relatively easy to synthesize and is commercially available. However, diboron tetrachloride also has several limitations. It is highly reactive and can be difficult to handle, particularly in large-scale reactions. It is also a toxic compound and requires proper safety precautions when handling.
Zukünftige Richtungen
There are several future directions for the use of diboron tetrachloride in scientific research. One area of interest is the development of new synthetic methods using diboron tetrachloride as a catalyst. Another area of interest is the development of new boron-containing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Additionally, there is potential for the use of diboron tetrachloride in the development of new materials with unique properties, such as high thermal conductivity or electrical conductivity.
Conclusion
Diboron tetrachloride is a highly reactive compound with a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various chemical reactions. While there is limited information available on the biochemical and physiological effects of diboron tetrachloride, it is important to use proper safety precautions when handling this compound. There are several future directions for the use of diboron tetrachloride in scientific research, including the development of new synthetic methods and the development of new boron-containing compounds with potential applications in various fields.
Synthesemethoden
Diboron tetrachloride can be synthesized through a variety of methods, including the reaction of boron trichloride (BCl3) with boron trifluoride (BF3) or the reaction of boron tribromide (BBr3) with boron trichloride (BCl3). These reactions typically occur in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3). Diboron tetrachloride can also be synthesized through the reaction of boron trichloride (BCl3) with magnesium diboride (MgB2) in the presence of a reducing agent, such as lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
Diboron tetrachloride is widely used in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in the synthesis of boron-containing compounds, such as boronic acids and boronate esters. These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. Diboron tetrachloride can also be used as a catalyst in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction and the Chan-Lam coupling reaction.
Eigenschaften
CAS-Nummer |
13701-67-2 |
|---|---|
Produktname |
Diboron tetrachloride |
Molekularformel |
B2Cl4 |
Molekulargewicht |
163.4 g/mol |
IUPAC-Name |
dichloro(dichloroboranyl)borane |
InChI |
InChI=1S/B2Cl4/c3-1(4)2(5)6 |
InChI-Schlüssel |
LCWVIHDXYOFGEG-UHFFFAOYSA-N |
SMILES |
B(B(Cl)Cl)(Cl)Cl |
Kanonische SMILES |
B(B(Cl)Cl)(Cl)Cl |
Andere CAS-Nummern |
13701-67-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



